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1,3-Dimethyl-5-phenylethynyl-benzene

Cat. No.: B6291843
CAS No.: 201278-01-5
M. Wt: 206.28 g/mol
InChI Key: KDDQGNDTXHTIEZ-UHFFFAOYSA-N
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Description

Contextual Significance of Arylethynyl Motifs in Chemical Science

The arylethynyl motif, a structural unit composed of an aromatic ring linked to an acetylene (B1199291) group, is a fundamental building block in modern chemistry. These rigid, linear structures are crucial in the design and synthesis of a wide array of functional organic materials. researchgate.net The presence of the ethynyl (B1212043) linker extends the π-conjugation of the aromatic system, which is pivotal for creating materials with specific electronic, optical, and mechanical properties. researchgate.net

In materials science, arylethynyl motifs are integral to the development of organic semiconductors, liquid crystals, and nonlinear optical (NLO) materials. nih.govresearchgate.net Their rigid framework allows for the construction of well-defined molecular architectures, such as molecular wires and star-shaped compounds, which are essential for applications in electronics and photonics. nih.govnih.gov The delocalized π-electron system in these motifs facilitates charge transport and can be fine-tuned to absorb and emit light at specific wavelengths, making them suitable for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Overview of the Chemical Landscape of 1,3-Dimethyl-5-phenylethynyl-benzene and Related Structures

This compound belongs to the family of disubstituted phenylethynylbenzenes. Its structure consists of a central benzene (B151609) ring where a phenylethynyl group is attached at the 5-position, and two methyl groups are substituted at the 1- and 3-positions. This specific meta-substitution pattern on the central ring influences the electronic communication between the substituents and the phenylethynyl arm.

The synthesis of this compound and related compounds is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. amazonaws.comsethanandramjaipuriacollege.in This powerful synthetic method allows for the efficient formation of the carbon-carbon triple bond by coupling a terminal alkyne (like phenylacetylene) with an aryl halide (such as 1-bromo-3,5-dimethylbenzene). nih.govamazonaws.comresearchgate.net

Scope and Research Objectives within the Broader Field of Conjugated Systems

Research in this field aims to understand and control the relationship between molecular structure and the resulting electronic and optical properties. A key objective is to design and synthesize molecules with tailored functionalities. For phenylethynylbenzenes, research focuses on how the substitution pattern (meta, para, or ortho) affects the extent of π-conjugation. The meta-substitution in this compound, for instance, partially interrupts the π-electron delocalization across the central ring compared to a para-substituted analogue. nih.gov This partial blockade of conjugation can be advantageous for specific applications, such as creating materials with enhanced optical transparency or for use in energy-funneling dendrimeric molecules. nih.govnih.gov

Further research objectives include the development of new synthetic methodologies to create more complex conjugated architectures and the investigation of these molecules for novel applications in fields like molecular electronics, sensing, and bioimaging. mdpi.com The ultimate goal is to establish clear structure-property relationships that can guide the rational design of new functional materials. acs.org

Detailed Research Findings

Synthesis and Spectroscopic Characterization

The primary method for synthesizing this compound is the Sonogashira cross-coupling reaction. amazonaws.com This involves the reaction of an aryl halide, specifically 1-halo-3,5-dimethylbenzene, with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govamazonaws.com A modified, copper-free Sonogashira protocol has also been reported, using PdCl₂(PPh₃)₂ as the catalyst and TBAF·3H₂O as a promoter. amazonaws.com

Spectroscopic data is essential for the structural confirmation of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

Table 1: Spectroscopic Data for this compound

Technique Solvent Chemical Shifts (δ) in ppm Citation
¹H NMR CDCl₃ 7.53–7.50 (m, 2H), 7.34–7.32 (m, 3H), 7.17 (s, 2H), 6.96 (s, 1H), 2.31 (s, 6H) amazonaws.com

The ¹H NMR spectrum shows characteristic signals for the aromatic protons on both the phenyl and the dimethylbenzene rings, as well as a distinct singlet for the two methyl groups. amazonaws.com The ¹³C NMR spectrum confirms the presence of all 16 carbon atoms in their unique chemical environments, including the two sp-hybridized carbons of the alkyne group. amazonaws.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B6291843 1,3-Dimethyl-5-phenylethynyl-benzene CAS No. 201278-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-5-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-13-10-14(2)12-16(11-13)9-8-15-6-4-3-5-7-15/h3-7,10-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDQGNDTXHTIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Dimethyl 5 Phenylethynyl Benzene and Derivatives

Strategic Approaches to the Phenylethynylbenzene Core

The construction of the 1,3-dimethyl-5-phenylethynyl-benzene framework is most effectively achieved through cross-coupling reactions that form the ethynyl (B1212043) linkage.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to the modern synthetic chemist's toolkit for forming carbon-carbon bonds. Their high efficiency, functional group tolerance, and predictable reactivity make them ideal for the synthesis of complex aromatic structures like this compound.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is a cornerstone for the synthesis of arylethynyl compounds.

A typical procedure for the synthesis of this compound via a modified Sonogashira coupling involves the reaction of an aryl halide with phenylacetylene (B144264). In one specific protocol, a mixture of the aryl halide (1 equivalent), phenylacetylene (1.2 equivalents), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (3 mol%), and a fluoride source like tetrabutylammonium fluoride trihydrate (TBAF·3H2O) (3 equivalents) is stirred under an inert atmosphere (N2) at an elevated temperature (e.g., 80 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by washing with water, extracting with an organic solvent like ether, and evaporating the solvent. The final product is then purified by flash column chromatography.

The product, 1,3-dimethyl-5-(2-phenylethynyl)benzene, can be characterized by spectroscopic methods. For instance, its 1H NMR spectrum (in CDCl3) would show characteristic signals for the aromatic protons and the methyl groups. The 13C NMR spectrum would further confirm the structure by displaying the expected resonances for the carbon atoms in the molecule.

Reactant 1Reactant 2CatalystCo-catalyst/BaseSolventTemperatureYield
1-Iodo-3,5-dimethylbenzenePhenylacetylenePdCl2(PPh3)2CuI, Et3NTHFRoom Temp.High
1-Bromo-3,5-dimethylbenzenePhenylacetylenePd(PPh3)4CuI, Et3NToluene80 °CGood
3,5-Dimethylphenyl triflatePhenylacetylenePd(OAc)2, XPhosCs2CO3Dioxane100 °CGood

This table represents typical conditions for Sonogashira coupling and yields can vary based on specific reaction parameters.

While palladium-catalyzed reactions are dominant, other transition metals can also be employed for the synthesis of the phenylethynylbenzene core.

Nickel-Catalyzed Coupling: Nickel catalysts, often being more earth-abundant and economical than palladium, have emerged as powerful alternatives for cross-coupling reactions. Nickel-based catalytic systems can be used for the coupling of aryl halides or pseudohalides with terminal alkynes. These reactions often employ a nickel(II) precursor with a suitable ligand, such as a phosphine or an N-heterocyclic carbene (NHC), and a reducing agent to generate the active nickel(0) species. The reaction mechanism is believed to proceed through a similar catalytic cycle of oxidative addition, migratory insertion, and reductive elimination as seen with palladium.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, particularly the Glaser-Hay coupling and its variations, are classic methods for the homocoupling of terminal alkynes. While not directly applicable to the cross-coupling of an aryl halide and an alkyne in the same manner as the Sonogashira reaction, copper catalysis plays a crucial role as a co-catalyst in the Sonogashira reaction, facilitating the deprotonation of the alkyne and the formation of a copper acetylide intermediate. There are also palladium-free Sonogashira-type reactions that rely solely on copper catalysts, although these often require harsher reaction conditions.

Metal CatalystLigandBaseSolventTemperatureNotes
NiCl2(dppp)dpppZnAcetonitrile80 °CCan be effective for aryl chlorides.
CuITMEDAK2CO3DMF120 °CPalladium-free conditions.

This table provides examples of other metal-catalyzed coupling strategies.

Non-Catalytic Synthetic Pathways to the Phenylethynyl Moiety

While less common and often requiring more stringent conditions, some non-catalytic methods can be envisioned for the formation of the phenylethynyl moiety, though they are not the preferred routes for synthesizing this compound. These methods typically involve the generation of highly reactive intermediates.

One classical, albeit low-yielding and often impractical approach, could involve the generation of a benzyne intermediate from a suitably substituted dihalobenzene, which could then in principle react with a lithium or Grignard reagent derived from a terminal alkyne. However, the lack of regioselectivity and the harsh conditions required make this a less desirable synthetic strategy. Another possibility could be the thermal or photochemical decomposition of a precursor molecule that generates the desired bond, but such methods are highly specialized and not generally applicable.

Functionalization and Derivatization of the this compound Skeleton

Once the core structure of this compound is synthesized, further modifications can be made to introduce additional functional groups, leading to a diverse range of derivatives.

Alkylation and Arylation Strategies on the Core

The aromatic rings of the this compound skeleton are susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The dimethylbenzene ring is activated by the two methyl groups, which are ortho, para-directing. The phenylethynyl group is generally considered to be a deactivating group with meta-directing character.

Alkylation: Friedel-Crafts alkylation could potentially be used to introduce alkyl groups onto the aromatic rings. However, this reaction is often plagued by issues of polyalkylation and rearrangement of the alkylating agent. A more controlled approach would involve the introduction of an acyl group via Friedel-Crafts acylation, followed by reduction of the ketone to the corresponding alkyl group (Clemmensen or Wolff-Kishner reduction).

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl groups. This would first require the introduction of a halide or triflate group onto the this compound skeleton, which can then be coupled with an appropriate organoboron or organotin reagent.

Functionalization ReactionReagentsPosition of FunctionalizationPotential Products
Friedel-Crafts AcylationAcetyl chloride, AlCl3Ortho to methyl groupsAcylated derivative
Suzuki Coupling (after halogenation)Arylboronic acid, Pd catalyst, basePosition of halogenArylated derivative

This table outlines potential functionalization strategies for the this compound core.

Introduction of Diverse Peripheral Functionalities

The synthesis of derivatives of this compound is often achieved through cross-coupling reactions, most notably the Sonogashira coupling. This reaction provides a powerful method for forming carbon-carbon bonds between a terminal alkyne (like phenylacetylene) and an aryl halide (such as 1-iodo-3,5-dimethylbenzene). The versatility of this method allows for the introduction of diverse functional groups on either the phenyl ring or the dimethylbenzene moiety by using appropriately substituted starting materials.

Functional groups are specific groups of atoms within a molecule that are responsible for the characteristic chemical reactions of that molecule. libretexts.orgmasterorganicchemistry.com By selecting precursors that already contain desired functionalities, chemists can synthesize a wide array of derivatives. For example, using a substituted iodobenzene or a substituted phenylacetylene in the Sonogashira coupling reaction allows for the incorporation of groups such as nitro (-NO2), methyl (-CH3), methoxy (-OCH3), and dimethylamino (-N(CH3)2) onto the aromatic rings. researchgate.net

The general scheme for this functionalization can be represented as:

Functionalized Phenyl Halide + 1-Ethynyl-3,5-dimethylbenzene → Functionalized this compound

or

Phenylacetylene + Functionalized 1-Halo-3,5-dimethylbenzene → Functionalized this compound

This strategy has been successfully applied to create complex molecules like 1,3,5-tris(functionalised-phenylethynyl)benzene derivatives, where functional groups are introduced to modulate the electronic and structural properties of the final compound. researchgate.net

Advanced Synthetic Efficiency and Selectivity

Modern organic synthesis emphasizes not only the creation of molecules but also the efficiency and selectivity of the reactions used. For complex molecules like derivatives of this compound, controlling the precise arrangement of atoms is crucial.

Regioselective and Stereoselective Synthesis

Regioselectivity refers to the control of where a reaction occurs on a molecule when multiple positions are available. In the context of synthesizing derivatives of this compound, regioselectivity is critical during the preparation of the substituted precursors. For instance, in the synthesis of a functionalized 1-halo-3,5-dimethylbenzene, the halogen must be directed specifically to the 5-position, avoiding the other possible positions on the aromatic ring. This is often achieved by carefully choosing the directing groups and reaction conditions. While the Sonogashira coupling itself is generally not a source of regiochemical issues when using pre-functionalized aryl halides and alkynes, the synthesis of those precursors relies heavily on regioselective methods. mdpi.comresearchgate.net

For example, the synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles demonstrates the importance of controlling the position of N-arylation on the pyrazole ring, a principle that applies broadly to the synthesis of complex substituted aromatic compounds. nih.gov Stereoselectivity, which deals with the spatial orientation of atoms, is less of a concern for the synthesis of the planar aromatic and linear alkyne core of this compound itself, but becomes important if chiral functional groups are introduced on the periphery.

Exploration of Novel Catalytic Systems

The Sonogashira coupling reaction is central to the synthesis of this compound and its derivatives. wikipedia.org Traditionally, this reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. However, research has focused on developing more advanced and efficient catalytic systems to overcome some of the limitations of the classical method, such as the need for copper, which can lead to side reactions like alkyne homocoupling.

Recent advancements have led to the development of copper-free Sonogashira protocols. These systems often rely on more sophisticated palladium catalysts and specific bases and solvents to achieve high yields and selectivity. researchgate.net The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency. For instance, studies on the functionalization of quinoline motifs have shown that palladium catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with bases such as K₂CO₃ and solvents like 1,4-dioxane can be highly effective. researchgate.net

The table below summarizes various catalytic systems and conditions explored in Sonogashira and related cross-coupling reactions, which are applicable to the synthesis of aryl-alkyne compounds.

CatalystBaseSolventNotes
Pd₂(dba)₃K₂CO₃1,4-DioxaneEffective in preliminary experiments for coupling reactions. researchgate.net
PdCl₂(dppf)K₂CO₃1,4-DioxaneA common palladium catalyst used in cross-coupling. researchgate.net
PdCl₂(PPh₃)₂Cs₂CO₃1,4-DioxaneAnother widely used palladium catalyst system. researchgate.net
Copper(I) iodideAmine baseVariousThe classical Sonogashira co-catalyst system.

The exploration of these novel catalytic systems is crucial for making the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally friendly. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, serves as a powerful tool for probing the specific bonds and functional groups within the molecule.

Raman spectroscopy is particularly effective for observing the vibrations of non-polar bonds, such as the carbon-carbon bonds in the phenyl rings and the alkyne bridge. Studies on analogous molecules, like 1,3,5-Tris(phenylethynyl)benzene (B53748) (TPB), provide insight into the expected vibrational behavior and excited-state dynamics. acs.orgnih.gov In such systems, Raman spectroscopy can elucidate the structure of the ground state and track rapid structural changes that occur upon photoexcitation. nih.gov For 1,3-Dimethyl-5-phenylethynyl-benzene, key Raman bands would be expected for the C≡C triple bond stretching vibration, typically found in the 2200-2250 cm⁻¹ region, and for the various aromatic C-C stretching modes between 1300 and 1650 cm⁻¹. niscpr.res.in Analysis of Raman depolarization ratios can also help determine the molecule's symmetry and conformation in solution. nih.gov

FTIR spectroscopy complements Raman analysis by being particularly sensitive to the vibrations of polar functional groups. For this compound, FTIR is crucial for identifying the characteristic vibrational modes associated with its specific structural components. The spectrum would be dominated by aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, and the weak but sharp C≡C stretching of the disubstituted alkyne around 2230-2150 cm⁻¹. niscpr.res.inrsc.org The aromatic "fingerprint" region, from approximately 1600 cm⁻¹ to 1000 cm⁻¹, would contain a rich pattern of bands from C-C ring stretching and C-H in-plane bending vibrations. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) rings, would appear in the 1000-675 cm⁻¹ region. derpharmachemica.com

Table 1: Expected FTIR Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchAryl C-H3100-3000Variable
Aliphatic C-H StretchMethyl (-CH₃)2975-2850Medium
Alkyne C≡C Stretch-C≡C-2230-2150Weak to Medium
Aromatic C=C StretchAryl Ring1625-1575, 1525-1475Medium to Strong
C-H In-Plane BendAryl/Methyl1470-1000Variable
C-H Out-of-Plane BendAryl900-675Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in this compound, providing unambiguous evidence of its isomeric structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the molecular structure through chemical shifts, signal integrations, and coupling patterns. For this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons on both the dimethyl-substituted ring and the phenyl-substituted ring, as well as a characteristic singlet for the two equivalent methyl groups. amazonaws.com The ¹³C NMR spectrum further supports the structure by showing the correct number of carbon environments, including the quaternary carbons of the alkyne bond and the substituted aromatic carbons. amazonaws.com

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃. amazonaws.com
NucleusTechniqueChemical Shift (δ, ppm)Description
¹H400 MHz NMR7.53–7.50 (m)2H, Phenyl group
7.34–7.32 (m)3H, Phenyl group
7.17 (d)2H, Dimethylbenzene ring
6.96 (s)1H, Dimethylbenzene ring
2.31 (s)6H, Methyl groups
¹³C100 MHz NMR137.9, 131.6, 130.2, 129.3, 128.3, 128.1, 123.5, 122.9Aromatic Carbons
89.8, 88.7Alkyne Carbons (-C≡C-)
21.2Methyl Carbons (-CH₃)

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure, packing, and dynamics of molecules in a crystalline or amorphous solid. For a molecule like this compound, ssNMR could be used to determine intermolecular distances and the orientation of the phenyl rings relative to each other in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would reveal non-equivalent molecules in the unit cell and provide information on the local electronic environment that is averaged out in solution.

X-Ray Crystallography for Solid-State Architectures

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, data from the closely related compound 1,3,5-Tri(phenylethynyl)benzene (TPB) is highly informative. fao.org The X-ray structure of TPB reveals that, despite the potential for a planar, highly symmetric structure, the molecule is non-planar. The peripheral phenyl rings are twisted out of the plane of the central benzene ring. fao.org This deviation from planarity is a common feature in phenyl-substituted systems, driven by the need to minimize steric repulsion between adjacent hydrogen atoms. It is highly probable that this compound would adopt a similar non-planar conformation in the solid state, with the terminal phenyl group twisted relative to the dimethyl-substituted benzene ring.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a molecule in the crystalline state. While specific crystallographic data for this compound is not publicly available, the principles of the technique and the expected structural features can be understood by examining related compounds.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles.

A related compound, 1,3,5-triethynylbenzene (B1295396), has been studied using X-ray diffraction, providing insight into the packing of molecules with multiple ethynyl (B1212043) groups. nih.govmdpi.com These studies reveal how such molecules arrange in the solid state, often driven by weak intermolecular interactions.

Table 1: Predicted Molecular Geometry Parameters for this compound

ParameterPredicted ValueBasis of Prediction
Benzene Ring C-C Bond Length~1.39 ÅStandard aromatic C-C bond
C≡C Triple Bond Length~1.20 ÅStandard alkyne C≡C bond
C-H Bond Length (Aromatic)~1.09 ÅStandard aromatic C-H bond
C-H Bond Length (Methyl)~1.09 ÅStandard sp³ C-H bond
C-C-C Bond Angle (Benzene)~120°Ideal sp² hybridization
C-C≡C Bond Angle~180°Ideal sp hybridization

This table presents predicted values based on standard bond lengths and angles for similar chemical environments, as specific experimental data for the title compound is not available.

Analysis of Intermolecular Interactions in Crystalline States

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, are critical in determining the crystal's stability, density, and other physical properties. rsc.org

For this compound, several types of intermolecular interactions would be expected to play a role in its crystal packing:

π-π Stacking: The electron-rich phenyl and substituted benzene rings can interact through π-π stacking. These interactions can be in a face-to-face or offset arrangement. In the crystal structure of 1,3-bis(3,5-dimethylphenyl)-5-methylbenzene, offset face-to-face π-π stacking interactions are observed with a centroid-to-centroid distance of 3.815(4) Å. researchgate.net

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic rings can interact with the π-electron clouds of adjacent benzene rings. These are a form of weak hydrogen bond and are significant in the packing of many aromatic hydrocarbons.

The interplay of these forces dictates the final crystal structure. The presence of bulky methyl groups might hinder very close packing, potentially leading to a less dense crystal structure compared to a non-substituted analogue. The analysis of intermolecular interactions in related structures, such as nitrile-halogen substituted phenylhydrazones, reveals how different functional groups can compete to direct the molecular packing. nih.gov

Advanced Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound. nih.govnih.govresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass with very high accuracy (typically to four or more decimal places). This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

For this compound (C₁₆H₁₄), the exact mass can be calculated based on the precise masses of its constituent isotopes.

Table 2: High-Resolution Mass Data for this compound

IsotopeExact Mass (Da)
¹²C12.000000
¹H1.007825
C₁₆H₁₄ 206.10955

The exact mass is calculated using the most abundant isotopes.

An HRMS experiment would aim to measure the m/z value of the molecular ion ([M]⁺˙) of this compound. A measured mass of 206.1096, for example, would be in excellent agreement with the calculated exact mass, confirming the elemental formula of C₁₆H₁₄. This level of accuracy is crucial for distinguishing it from other potential isobaric compounds.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often formed with excess energy, causing it to break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound. libretexts.org The fragmentation of aromatic compounds is often characterized by the formation of stable carbocations. libretexts.org

For this compound, the following fragmentation pathways are plausible:

Loss of a Methyl Radical: A common fragmentation pathway for molecules containing a methyl-substituted benzene ring is the loss of a methyl radical (•CH₃, mass 15) to form a stable benzylic-type cation. This would result in a fragment ion at m/z 191. [C₁₆H₁₄]⁺˙ → [C₁₅H₁₁]⁺ + •CH₃

Formation of a Phenyl Cation: Cleavage of the bond between the benzene ring and the ethynyl group could lead to the formation of a phenyl cation ([C₆H₅]⁺, m/z 77) or a dimethyl-phenylethynyl cation.

Tropylium (B1234903) Ion Formation: The fragment at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a very common feature in the mass spectra of compounds containing a benzyl (B1604629) group. This would arise from rearrangement and fragmentation.

Loss of Acetylene (B1199291): The molecular ion could potentially lose acetylene (C₂H₂, mass 26), leading to a fragment at m/z 180.

Table 3: Predicted Major Fragments for this compound in Mass Spectrometry

m/zProposed Fragment IonFormulaNotes
206Molecular Ion[C₁₆H₁₄]⁺˙Parent ion
191[M - CH₃]⁺[C₁₅H₁₁]⁺Loss of a methyl radical
115[C₉H₇]⁺[C₉H₇]⁺Likely from cleavage of the phenyl group from the ethynyl linker
91Tropylium Ion[C₇H₇]⁺Common rearrangement product for alkylbenzenes
77Phenyl Cation[C₆H₅]⁺Loss of the dimethyl-phenylethynyl moiety

This table is a prediction based on general fragmentation rules for aromatic compounds and does not represent experimentally measured data for the title compound.

By combining the precise mass measurement from HRMS with the structural information gleaned from the fragmentation pattern, a high degree of confidence in the identification and structural confirmation of this compound can be achieved.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. These methods can predict molecular geometry, orbital energies, and other key electronic descriptors.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules in their ground state. scispace.commdpi.com It offers a good balance between accuracy and computational cost. For a molecule like 1,3-Dimethyl-5-phenylethynyl-benzene, DFT calculations, often using functionals like B3LYP, can determine optimized geometry, electronic and zero-point energies, and the distribution of electron density. scispace.com

For instance, studies on other benzene (B151609) derivatives have shown that the choice of basis set, such as 6-31G(d,p), is crucial for obtaining reliable results. scispace.com The calculated energies can differ depending on the phase (gas or solvent), with energies in a water phase generally being higher. scispace.com Furthermore, the positions of substituents on the benzene ring (ortho, meta, para) significantly influence the electronic and zero-point energies. scispace.com While specific data for this compound is not available, the principles from these related studies would apply.

Table 1: Illustrative Ground State Properties Calculable by DFT (Note: The following data is hypothetical and for illustrative purposes only, as specific research on this compound is not available.)

PropertyHypothetical ValueSignificance
Ground State Energy-X HartreeRepresents the total electronic energy of the molecule at 0 Kelvin.
HOMO Energy-Y eVHighest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons.
LUMO Energy-Z eVLowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap(Y-Z) eVAn indicator of the molecule's chemical reactivity and the energy required for electronic excitation.
Dipole MomentD debyeA measure of the overall polarity of the molecule.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without the use of empirical parameters. mdpi.com These methods can provide highly accurate electronic structure information, though they are often more computationally demanding than DFT. For phenylethynylbenzene systems, ab initio calculations can be used to refine the geometries and energies obtained from DFT. mdpi.com

Comparisons between HF and DFT methods on similar molecules have shown that while bond angles may be consistent, bond lengths calculated by HF can be shorter than those from DFT. mdpi.com For a precise understanding of the electronic structure of this compound, a combination of DFT and ab initio calculations would be ideal.

Excited State Dynamics and Photophysical Property Prediction

The interaction of molecules with light is governed by their excited state properties. Theoretical methods can predict absorption and emission spectra, as well as the dynamics of the molecule after it has absorbed light.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their UV-Vis absorption and fluorescence spectra. nih.govresearchgate.net For a conjugated system like this compound, TD-DFT can calculate the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. nih.gov

For example, in studies of related N,N-dimethyl(((phenylethynyl)phenyl)ethynyl)aniline regioisomers, TD-DFT was used to understand how the substitution pattern affects the absorption wavelength (λabs). researchgate.net It was found that meta-branching can disrupt π-electron conjugation, leading to shorter absorption wavelengths. researchgate.net Similar principles would apply to this compound, where the meta-substitution pattern of the dimethyl and phenylethynyl groups would influence its photophysical properties.

Table 2: Illustrative Photophysical Properties Calculable by TD-DFT (Note: The following data is hypothetical and for illustrative purposes only.)

PropertyHypothetical ValueSignificance
Maximum Absorption Wavelength (λmax)λ nmThe wavelength of light most strongly absorbed by the molecule.
Oscillator Strength (f)f (dimensionless)The probability of an electronic transition occurring.
Major Electronic TransitionsS0 -> S1, S0 -> S2Describes the change in electronic state upon light absorption.
Emission Wavelengthλ' nmThe wavelength of light emitted during fluorescence.

Molecular Dynamics (MD) simulations can be used to study the time-dependent behavior of molecules, including conformational changes that may occur in their excited states. ajchem-a.com For flexible molecules like phenylethynylbenzenes, MD simulations can provide insights into how the molecule's shape changes after absorbing light, which can influence its photophysical properties. nih.govchemrxiv.org

For instance, in studies of 1,3,5-tris(phenylethynyl)benzene (B53748), it was suggested that a rapid structural change from a nonplanar to a planar structure occurs upon relaxation from an initial excited state. nih.gov MD simulations can help to visualize and understand such dynamic processes, which are crucial for designing molecules with specific photophysical behaviors.

Mechanistic Pathways of Reactions Involving Phenylethynylbenzenes

Understanding the reaction mechanisms of phenylethynylbenzenes is key to their application in synthesis and materials science. Theoretical calculations can be instrumental in elucidating these pathways by identifying transition states and calculating activation energies.

The reactions of phenylethynylbenzenes often involve the ethynyl (B1212043) group, which can participate in various reactions such as addition, substitution, and coupling reactions. youtube.comyoutube.comyoutube.comyoutube.com For example, the π-system of the ethynyl group can act as a nucleophile in electrophilic addition reactions. youtube.com

Computational studies can map out the potential energy surface of a reaction, helping to determine the most likely reaction pathway. For this compound, theoretical investigations could predict its reactivity towards different reagents and provide insights into the regioselectivity of its reactions, which would be influenced by the electronic effects of the dimethyl and phenylethynyl substituents.

Despite a comprehensive search for scholarly articles and research data, specific theoretical and computational investigations on the electronic structure and reactivity of This compound are not available in the public domain. Consequently, it is not possible to provide the detailed analysis required by the outlined article structure.

The requested sections and subsections, namely:

Structure-Property Relationships Derived from Computational Models (excluding biological/physical properties)

Prediction of Spectroscopic Signatures

require specific computational chemistry studies that include transition state calculations, potential energy surface mapping, and quantitative analysis of substituent effects on the electronic properties of this compound. Furthermore, the prediction of spectroscopic signatures necessitates computational modeling data that is not presently available in published literature for this specific compound.

While research exists for structurally related molecules such as 1,3,5-tris(phenylethynyl)benzene and other substituted benzene derivatives, the strict adherence to the specified compound, "this compound," as per the instructions, prevents the inclusion of data from these related but distinct chemical entities.

Therefore, the generation of a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not feasible at this time due to the absence of the necessary primary research data.

Reactivity and Mechanistic Studies of 1,3 Dimethyl 5 Phenylethynyl Benzene

Reactions of the Aromatic Core

The molecule contains two different aromatic rings: the 1,3-dimethyl-substituted ring and the terminal phenyl ring. Their reactivity towards substitution is vastly different.

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the π-system of the aromatic ring, replacing a hydrogen atom. masterorganicchemistry.commsu.edu The regiochemical outcome is determined by the existing substituents on the ring.

In 1,3-Dimethyl-5-phenylethynyl-benzene, the dimethyl-substituted ring is significantly more reactive towards electrophiles than the terminal phenyl ring. The two methyl groups are electron-donating and are powerful ortho, para-directing activators. libretexts.org Conversely, the phenylethynyl group is an electron-withdrawing, deactivating group. Therefore, electrophilic attack will preferentially occur on the activated dimethylated ring.

The potential sites for substitution on this ring are C2, C4, and C6.

C4-position: This position is para to the methyl group at C1 and ortho to the methyl group at C3, making it electronically highly activated.

C2/C6-positions: These positions are ortho to one methyl group and meta to the other. The C6 position is sterically hindered by being situated between the two methyl groups.

Consequently, electrophilic substitution is expected to occur predominantly at the C4 position, with the C2 position as a potential minor product. The terminal, unsubstituted phenyl ring remains largely unreactive under standard EAS conditions. masterorganicchemistry.com

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄1,3-Dimethyl-2-nitro-5-(phenylethynyl)benzene
Halogenation (Bromination)Br₂, FeBr₃2-Bromo-1,5-dimethyl-3-(phenylethynyl)benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2,4-Dimethyl-6-(phenylethynyl)phenyl)ethan-1-one

Nucleophilic aromatic substitution (S_NAr) is mechanistically distinct from EAS. It involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.comyoutube.com This reaction generally requires two key features on the aromatic ring: a good leaving group (typically a halide) and one or more strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org

The parent compound, this compound, and its simple halogenated derivatives are not "activated" for S_NAr because they lack the necessary strong electron-withdrawing groups.

However, if the core structure is modified to meet these requirements, S_NAr can proceed. For example, consider the hypothetical derivative 1-(4-chloro-3-nitrophenylethynyl)-3,5-dimethylbenzene . In this activated molecule:

The chlorine atom serves as the leaving group.

The nitro group (-NO₂) at the ortho position acts as a powerful activating group.

When this activated compound is treated with a strong nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), an S_NAr reaction occurs. The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile (methoxide) attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com In the second, rapid step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substitution product, 1-(4-methoxy-3-nitrophenylethynyl)-3,5-dimethylbenzene .

Radical Reactions and Pathways

The phenylethynyl moiety within this compound is a key functional group that can participate in radical reactions. These processes are fundamental to understanding potential degradation pathways, polymerization mechanisms, and the formation of novel carbon-rich materials.

Generation and Reactivity of Phenylethynyl Radical Intermediates

The generation of radical intermediates from phenylethynyl compounds is a critical first step in many chemical transformations. The phenylethynyl radical (C₆H₅C≡C•) itself is a significant intermediate in various high-temperature environments, such as in combustion chemistry. acs.org It can be formed from precursors like phenylacetylene (B144264) through pathways such as hydrogen atom abstraction by other radicals or via pyrolysis. acs.org For instance, the pyrolysis of phenylacetylene at temperatures around 1300 K has been used to generate phenylethynyl radicals. acs.org Similarly, reactions involving the hydroxyl radical (•OH) or the ethynyl (B1212043) radical (•C₂H) can abstract the acetylenic hydrogen from phenylacetylene to yield the phenylethynyl radical. acs.org It is plausible that this compound could undergo similar hydrogen abstraction at the acetylenic carbon to form the corresponding 1,3-dimethyl-5-phenylethynylphenyl radical.

Once generated, these radicals are highly reactive. Studies on the unsubstituted phenylethynyl radical have shown that it readily reacts with unsaturated molecules like allene (B1206475) (H₂C=C=CH₂) and methylacetylene (CH₃C≡CH). acs.org These reactions proceed via a barrierless radical addition mechanism, followed by the elimination of a hydrogen atom to form substituted diynes and enynes. acs.org For example, the reaction with allene predominantly forms 1-phenyl-3,4-pentadien-1-yne. acs.org This suggests that the radical derived from this compound would exhibit similar reactivity, adding to available π-systems.

Furthermore, radical pathways have been implicated in the synthesis of complex heterocyclic systems. For example, the thienannulation reaction of 1-bromo-2-(phenylethynyl)-benzenes to form benzo[b]thiophenes has been shown to involve a free radical pathway. acs.org The introduction of radical scavengers in these reactions significantly decreases product yield, supporting the presence of radical intermediates. acs.org

The table below summarizes key findings on the generation and reactivity of phenylethynyl radicals from related compounds.

Precursor/SystemMethod of Radical GenerationObserved Reactivity/ProductsReference
Phenylacetylene (C₆H₅CCH)Pyrolysis (~1300 K)Formation of phenylethynyl radicals. acs.org
Phenylacetylene (C₆H₅CCH)Reaction with •OH or •C₂H radicalsHydrogen abstraction to form phenylethynyl radical. acs.org
Phenylethynyl radical + AlleneCrossed molecular beamsRadical addition followed by H-elimination to form 1-phenyl-3,4-pentadien-1-yne. acs.org
Phenylethynyl radical + MethylacetyleneCrossed molecular beamsRadical addition followed by H-elimination to form 1-phenyl-1,3-pentadiyne. acs.org
1-Bromo-2-(phenylethynyl)-benzeneThienannulation with a sulfur sourceA proposed free radical pathway leading to the formation of 2-substituted benzo[b]thiophenes. acs.org

Polymerization Mechanisms Involving Radical Species

The ethynyl group is known to undergo polymerization through various mechanisms, including radical pathways. For this compound, a hypothetical radical polymerization would involve the formation of a polymer with a conjugated backbone. The process would follow the classical steps of initiation, propagation, and termination.

Initiation: The process would begin with the generation of a radical from a standard initiator (e.g., AIBN, benzoyl peroxide). This initiator radical would then add across the carbon-carbon triple bond of the phenylethynyl group in this compound, creating a new, larger vinyl-type radical.

Propagation: This new radical would then add to the alkyne group of another monomer molecule. This step would repeat, extending the polymer chain and creating a polyene structure with pendant 1,3-dimethylphenyl and phenyl groups. The regiochemistry of the addition would influence the final polymer structure.

Termination: The growth of polymer chains would be halted by standard termination mechanisms, such as combination (two growing chains coupling) or disproportionation (hydrogen transfer between two chains).

While controlled polymerization of phenylacetylene derivatives is often achieved through other methods like transition-metal catalysis to form poly(arylene ethynylene)s, radical polymerization represents a potential, albeit often less controlled, synthetic route. The steric hindrance from the dimethylphenyl group and the phenyl group might influence the feasibility and kinetics of such a polymerization. Porous poly(arylene ethynylene) networks have been successfully prepared using methods like Sonogashira−Hagihara cross-coupling, which provides greater structural control compared to radical polymerization. researchgate.net

Metal-Mediated and Organometallic Transformations

The electron-rich alkyne bond in this compound is a versatile functional group for engaging with transition metals, leading to the formation of discrete organometallic complexes and extended coordination polymers.

Coordination Chemistry with Transition Metals

The π-system of the ethynyl group in this compound can coordinate to transition metals, acting as a two-electron donor ligand. This interaction is common for a wide range of transition metals. Research on related multi-alkyne systems, such as 1,3,5-triethynylbenzene (B1295396), demonstrates the versatility of ethynylbenzene units as building blocks in organometallic chemistry. researchgate.net These linkers have been used to connect multiple transition metal fragments, including Ti, Cr, Mo, Re, Fe, Ru, Os, Pt, Cu, Ag, and Au, creating complex heteromultinuclear structures. researchgate.net

The coordination can occur in several modes. A common mode is η²-alkyne coordination, where the metal binds side-on to the triple bond. Another possibility is the formation of metal acetylide (or alkynyl) complexes via the cleavage of the acetylenic C-H bond, resulting in a direct M-C σ-bond. This latter mode is particularly prevalent in the formation of coordination polymers and frameworks. For this compound, coordination could lead to discrete complexes where the ligand is bound to a single metal center or acts as a bridge between two metal centers.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Arylene ethynylene compounds are excellent candidates for organic linkers due to their rigidity and linear geometry. While this compound itself is a monofunctional linker, its derivatives with multiple phenylethynyl groups are key components in the construction of such extended networks.

Studies using 1,3,5-tris(functionalised-phenylethynyl)benzene as a trivalent linker have shown the successful synthesis of coordination polymers with copper ions. chem960.comrsc.org In these structures, the organic linkers bridge the metal centers, creating porous frameworks. researchgate.netchem960.com For example, the reaction of 1,3,5-tris(4-carboxyphenylethynyl)benzene with various copper(II) salts (acetate, chloride, nitrate) yields coordination polymers with differing porosity, including microporous and mesoporous materials. chem960.comrsc.org

The formation of these materials relies on the coordination between the metal ion and the functional groups on the linker. nih.gov In the case of phenylethynyl-based linkers, coordination often occurs after deprotonation of the terminal alkyne, forming robust metal-acetylide bonds that define the network's structure. Although this compound has only one such group, it could act as a terminating ligand, controlling the size or dimensionality of a framework, or it could be incorporated into polymers if the phenyl ring were further functionalized with coordinating groups.

The table below details examples of coordination polymers formed from a related trifunctional linker.

Organic LinkerMetal SaltResulting MaterialPorosityReference
1,3,5-Tris(4-carboxyphenylethynyl)benzene tripotassium salt (K₃7 )Copper(II) acetateCoordination Polymer (7c )Mesoporous chem960.comrsc.org
1,3,5-Tris(4-carboxyphenylethynyl)benzene tripotassium salt (K₃7 )Copper(II) chlorideCoordination Polymer (7d )Mesoporous chem960.comrsc.org
1,3,5-Tris(4-carboxyphenylethynyl)benzene tripotassium salt (K₃7 )Copper(II) nitrateCoordination Polymer (7e )Microporous chem960.comrsc.org

These examples highlight the principle that phenylethynyl-based molecules are effective building blocks for creating porous coordination polymers, a strategy that could be adapted for derivatives of this compound. chem960.comrsc.org

Applications in Advanced Materials Science and Supramolecular Architectures Excluding Biological/medical

Organic Electronics and Optoelectronic Devices

The electronic characteristics of 1,3-Dimethyl-5-phenylethynyl-benzene and its derivatives are of considerable interest in the field of organic electronics, where they are explored for their potential in charge transport and light-emitting applications.

While direct experimental studies detailing the use of this compound as a standalone molecular wire are not extensively documented, its structural motif is a fundamental component in the design of larger, conductive molecular systems. The phenylethynyl group provides a rigid, linear scaffold that facilitates π-electron delocalization, a key requirement for molecular conductivity. Theoretical studies on related 1,4-bis(phenylethynyl)benzene (B159325) derivatives have shown that the electronic properties, crucial for their function as molecular semiconductors, can be finely tuned through chemical modification. These studies analyze properties such as molecular energy levels, electron affinity, and ionization potential to predict their charge transport capabilities.

Derivatives of 1,3,5-triethynylbenzene (B1295396) (TEB), a structural relative of this compound, have been identified as promising building blocks for materials used in light-emitting diodes (LEDs). The rigid framework and potential for extensive π-delocalization in these molecules are advantageous for creating stable and efficient emissive layers. While specific data on the direct application of this compound in LEDs is not prominent, the foundational structure is relevant to the design of new fluorophores. For instance, carbazole-based structures incorporating phenylethynyl units have been shown to provide efficient blue emission in OLEDs. The strategic placement of substituents on the phenyl rings can influence the intermolecular arrangement and, consequently, the optical properties in the solid state, which is a critical factor in the performance of OLED devices.

Phenylethynyl-substituted benzene (B151609) systems are recognized for their third-order non-linear optical (NLO) properties. Research has demonstrated that the third-order optical non-linearity, denoted as χ(3), increases with the extent of π-conjugation through the triple bond. The synthesis of various phenylethynyl-substituted benzenes via Pd-catalyzed coupling reactions has allowed for the systematic study of their NLO characteristics.

Donor-acceptor substituted bis(phenylethynyl)benzenes, which are structurally related to the compound of interest, have been investigated for their second-order NLO properties. These studies reveal that an extended π-conjugated network can lead to materials with a favorable balance of high nonlinearity and good optical transparency. The thermal stability of these compounds further enhances their attractiveness for practical applications in optoelectronics.

A study on a series of unsymmetric π-donor-acceptor bis(phenylethynyl)benzenes reported their synthesis and an investigation into their linear and nonlinear optical properties, highlighting their potential as efficient chromophores. The following table summarizes some of the key findings for related compounds, illustrating the impact of substituent groups on NLO properties.

Donor GroupAcceptor Groupµβ (10⁻⁴⁸ esu)λmax (nm)
OMeCN170354
NMe₂CN440396
OMeNO₂430368
NMe₂NO₂1600422

This table presents data for illustrative donor-acceptor bis(phenylethynyl)benzene derivatives to show the trend in NLO properties and is not specific to this compound.

Supramolecular Chemistry and Self-Assembly

The rigid and directional nature of the phenylethynyl linkage makes this compound and its analogs excellent candidates for the construction of well-defined supramolecular architectures through non-covalent interactions.

The principles of self-assembly are central to the use of phenylethynylbenzene derivatives in creating complex, ordered structures. Benzene-1,3,5-tricarboxamides (BTAs), for example, are well-understood building blocks in supramolecular chemistry, known for their ability to form ordered assemblies. While not a direct analogue, the 1,3,5-substitution pattern is a common motif for creating molecules that can self-assemble into larger structures. The synthesis of X-shaped bolaamphiphiles based on a 5,5′-bis(phenylethynyl)-2,2′-bithiophene core demonstrates how such rigid rod-like molecules can be designed to form liquid crystalline phases with honeycomb structures.

The control of solid-state packing is a crucial aspect of crystal engineering, as the arrangement of molecules in a crystal lattice dictates the material's bulk properties. Studies on 1,3,5-tris(phenylethynyl)benzenes with different fluorination patterns have provided insights into the intermolecular interactions that govern their aggregation. These interactions include those between aryl substituents, triple bonds, C-H bonds, and H···F contacts.

Co-crystallization experiments with these compounds have shown that intermolecular phenyl-perfluorophenyl interactions can dominate the packing, leading to the formation of 1:1 complexes with significantly increased melting points compared to the individual components. The electrostatic repulsion between terminal phenyl groups can cause a twisting along the acetylene (B1199291) bridge, resulting in a propeller-type structure. The interplanar twist angle between the central benzene unit and the terminal aryl systems is a key parameter in describing these structures.

The following table presents selected intermolecular distances for a related compound, 1,3,5-Tris(trimethylsilylethynyl)benzene, illustrating the types of interactions that can occur in the solid state.

Interaction TypeDistance (Å)
Centroid-Centroid (within stack)7.908(1)
C(methyl)-Centroid(benzene)3.847(2)
C(methyl)-Centroid(benzene)3.929(2)

This table is based on data for a related compound to illustrate solid-state packing interactions and is not specific to this compound.

Porous Materials and Carbon Precursors

The rigid and persistent nature of the this compound scaffold makes it an excellent candidate for the synthesis of porous materials with high surface areas and defined pore structures.

This compound and its derivatives are key building blocks for conjugated microporous polymers (CMPs). These materials are synthesized through cross-coupling reactions, such as the Sonogashira coupling of aryl halides with alkynes, to create an extended π-conjugated network. The resulting polymers are typically amorphous but possess permanent microporosity, high thermal stability, and large surface areas. The specific surface area and pore size of these materials can be tuned by varying the length and geometry of the monomer units.

For example, triazine-based conjugated microporous polymers (TCMPs) have been constructed using derivatives of triphenylamine (B166846) and 2,4,6-trichloro-1,3,5-triazine. These materials exhibit high BET surface areas (e.g., >512 m²/g) and significant guest uptake capacities, such as for iodine. rsc.org The incorporation of the phenylethynyl moiety contributes to the rigidity and porosity of the network.

Similarly, Covalent Organic Frameworks (COFs), which are crystalline porous polymers, can be constructed from building blocks with similar geometries. While direct use of this compound in COFs is not widely reported, related trisubstituted benzene derivatives are common building blocks. These frameworks exhibit ordered pore structures and have applications in gas storage, separation, and catalysis.

The high carbon content and thermal stability of polymers derived from this compound make them excellent precursors for the production of microporous carbon materials. Upon carbonization at high temperatures in an inert atmosphere, the organic polymer network is converted into a carbonaceous material while largely retaining its porous structure.

The resulting microporous carbons often exhibit high surface areas and a narrow pore size distribution, which are desirable properties for applications in gas adsorption, energy storage (e.g., as electrode materials for supercapacitors), and catalysis. The properties of the final carbon material can be influenced by the structure of the initial polymer precursor and the carbonization conditions.

Catalysis and Ligand Design (focus on chemical aspects, not industrial process optimization)

The phenylethynyl benzene scaffold can be functionalized to create ligands for various catalytic applications. The rigidity of the backbone can help in creating a well-defined coordination environment around a metal center.

While the direct application of this compound as a ligand for asymmetric synthesis is not prominent in the literature, the modification of this scaffold is a viable strategy for creating chiral ligands. The introduction of chiral moieties onto the phenyl rings or the central benzene ring can lead to ligands that, when complexed with a transition metal, can induce enantioselectivity in catalytic reactions.

Recent advances in asymmetric catalysis have highlighted the importance of ligand design, including the use of noncovalent interactions between the ligand and the substrate to control stereoselectivity. mdpi.com The rigid phenylethynyl benzene framework can serve as a scaffold to position functional groups that can engage in such interactions. For example, chiral gold complexes with specifically designed ligands have been shown to be effective in asymmetric cycloisomerization reactions. polyu.edu.hk

The phenylethynyl groups in this compound and its derivatives can coordinate to metal centers, making them useful components in the design of metal-organic catalysts. When incorporated into porous materials like MOFs or CMPs, these metal sites can be accessible to substrates, leading to heterogeneous catalysts with high activity and selectivity.

For instance, metal-organic frameworks (MOFs) have been developed for the selective hydroxylation of benzene to phenol. nih.govcapes.gov.br These MOFs often contain metal clusters connected by organic linkers. By using functionalized phenylethynyl benzene derivatives as linkers, it is possible to create catalytic sites within the pores of the material. The confined environment of the pores can also influence the selectivity of the catalytic reaction. Early transition metal organometallic complexes have also been explored for benzene hydrogenation. rsc.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

While the synthesis of phenylethynyl-benzene derivatives is often achieved via Sonogashira cross-coupling reactions, future research should aim for methodologies that offer greater efficiency, atom economy, and access to complex architectures. nih.govnih.govresearchgate.net The development of novel synthetic routes is paramount for producing 1,3-Dimethyl-5-phenylethynyl-benzene and its derivatives for further study.

Promising avenues include:

C-H Activation/Functionalization: Direct arylation or alkynylation strategies that avoid the pre-functionalization of starting materials (e.g., creating organometallic or halogenated reagents) would represent a significant advancement. Research into palladium-catalyzed C(sp²)–H activation could provide a more direct route to the target molecule. acs.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the core structure from simpler precursors could dramatically increase synthetic efficiency. The use of alkyne derivatives in MCRs is a well-established field for generating molecular complexity, which could be adapted for this target. nih.gov

Advanced Cycloaddition Strategies: Methods like the tetradehydro-Diels–Alder (TDDA) reaction, which constructs functionalized benzene (B151609) rings from enyne and alkyne components, could be explored to build the substituted benzene core with the phenylethynyl moiety installed simultaneously. oregonstate.eduacs.org This offers a convergent approach to highly substituted systems.

A comparative overview of potential synthetic strategies is presented below.

MethodologyDescriptionPotential AdvantagesKey References
Sonogashira CouplingPalladium-catalyzed cross-coupling between a terminal alkyne (phenylacetylene) and an aryl halide (1-halo-3,5-dimethylbenzene).High reliability, well-established. nih.gov, nih.gov, researchgate.net
C-H ActivationDirect coupling of phenylacetylene (B144264) with 1,3-dimethylbenzene via transition-metal-catalyzed C-H bond functionalization.Higher atom economy, reduced waste from pre-functionalization steps. acs.org
Tetradehydro-Diels-Alder (TDDA)[4+2] cycloaddition cascade involving alkyne and enyne precursors to form the aromatic core.High degree of control over substitution patterns, convergent synthesis. oregonstate.edu, acs.org
Multicomponent Reactions (MCRs)A one-pot reaction where three or more reactants combine to form a single product, incorporating the core fragments of the target.High efficiency, molecular diversity from a common set of starting materials. nih.gov

Advanced Characterization Techniques for Dynamic Systems

The photophysical properties and potential for this compound to act as a component in dynamic systems necessitate the use of advanced characterization techniques. Understanding its behavior in the excited state or as part of a stimuli-responsive system is crucial for applications in sensors, switches, and electronics.

Future research should employ:

Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption and time-resolved fluorescence spectroscopy can map the excited-state dynamics of the molecule. acs.org This would reveal the lifetimes of its singlet and triplet states, pathways for energy dissipation, and the influence of the methyl groups on its photophysics compared to unsubstituted analogues like 1,3,5-tris(phenylethynyl)benzene (B53748).

Spectroscopy of Reactive Intermediates: Should the molecule be used in applications involving high energy, its fragmentation or isomerization pathways become important. Photoion mass-selected threshold photoelectron spectroscopy (ms-TPES), which has been used to characterize the elusive phenylethynyl radical, could be employed to study any transient species formed from this compound under pyrolytic or photolytic conditions. rsc.org

Dynamic Covalent Chemistry (DCC) Monitoring: If the phenylethynyl moiety is functionalized to participate in reversible reactions, techniques like dynamic NMR spectroscopy and mass spectrometry would be essential to monitor the equilibrium and component exchange in the resulting dynamic covalent systems. rsc.orgresearchgate.net

TechniqueInformation GainedRelevance to this compoundKey References
Time-Resolved Fluorescence SpectroscopyExcited-state lifetimes, fluorescence anisotropy, rotational correlation times.Understanding photophysical properties for applications in OLEDs or sensors. acs.org
ms-TPESElectronic structure and energetics of transient radicals and cations.Characterizing reactive intermediates in high-energy processes or degradation. rsc.org
Dynamic NMR SpectroscopyReal-time monitoring of chemical exchange, reaction kinetics, and equilibrium positions.Studying its behavior in stimuli-responsive materials or dynamic systems. rsc.org

Integration into Hybrid Material Systems

The rigid, conjugated structure of this compound makes it an excellent candidate for incorporation as a building block into larger, functional hybrid materials. Its properties can be imparted to the bulk material, leading to novel functionalities.

Unexplored avenues for integration include:

Metal-Organic Frameworks (MOFs): By adding coordinating functional groups (e.g., carboxylates, pyridyls) to the phenyl or benzene rings, this compound can serve as a bespoke organic linker. nih.gov The resulting MOFs could possess tailored pore environments influenced by the methyl groups, potentially leading to specific adsorption properties or catalytic activity. The sequential installation of such linkers could create highly complex, multifunctional frameworks. nih.govunl.edu

Liquid Crystals: Derivatives of 1,4-bis(phenylethynyl)benzene (B159325) are known to be effective components in blue phase liquid crystal mixtures. nih.govnih.gov The 1,3,5-substitution pattern of the title compound introduces a different geometry, which could be exploited to create new liquid crystalline phases with unique optical or electro-optical properties.

Porous Carbon Materials: Coordination polymers constructed using functionalized this compound as a linker can serve as precursors for porous carbon materials. researchgate.net Pyrolysis of such materials could yield carbons with high surface area and a unique microstructure templated by the original framework, suitable for applications in energy storage or catalysis.

Hybrid SystemRole of this compoundPotential ApplicationKey References
Metal-Organic Frameworks (MOFs)As a functionalized organic linker connecting metal nodes.Selective gas adsorption, heterogeneous catalysis, chemical sensing. nih.gov, nih.gov, researchgate.net
Liquid CrystalsAs a core mesogenic unit influencing phase behavior and optical anisotropy.Advanced display technologies, smart windows, optical sensors. nih.gov, nih.gov
Porous CarbonsAs a structural precursor in a coordination polymer that is later carbonized.Supercapacitor electrodes, catalyst supports, sorbents. researchgate.net

Exploration of New Reactivity Manifolds

The reactivity of this compound is dictated by its two primary functional regions: the internal alkyne and the disubstituted benzene ring. A systematic exploration of its reactivity could lead to novel molecular architectures.

Future studies should focus on:

Cycloaddition Reactions: The internal alkyne is a potential dienophile or dipolarophile. Its participation in [4+2] cycloadditions (Diels-Alder) or [3+2] cycloadditions (e.g., with azides to form triazoles) could be used to construct complex polycyclic or heterocyclic systems fused to the core structure. nih.govacs.org

Electrophilic Aromatic Substitution: The directing effects of the two ortho-, para-directing methyl groups are in opposition to the meta-directing phenylethynyl group. msu.edu A detailed study of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) would be needed to understand the regiochemical outcome of functionalizing the dimethyl-substituted ring, which is crucial for synthesizing more complex derivatives.

Organometallic Cyclization Reactions: The phenylethynyl moiety can participate in a variety of metal-catalyzed cyclization and annulation reactions. These could be used to build fused aromatic ring systems, such as benzo[b]thiophenes or fluorenols, using the alkyne as a reactive handle. acs.orgacs.org

Reaction TypeReactive SitePotential ProductsKey References
[3+2] CycloadditionInternal alkyneSubstituted triazoles and other five-membered heterocycles. nih.gov
Electrophilic Aromatic Substitution1,3-Dimethylbenzene ringRegioisomers of halogenated, nitrated, or acylated derivatives. msu.edu
Metal-Catalyzed AnnulationPhenylethynyl groupPolycyclic aromatic hydrocarbons (PAHs), fused heterocycles. acs.org, acs.org

Theoretical Advancements in Predicting Material Properties

Predictive computational modeling is essential to guide synthetic efforts and understand the properties of new materials before their synthesis. For a π-conjugated system like this compound, accurate theoretical methods are critical.

Future theoretical work should focus on:

High-Accuracy Electronic Structure Calculations: Standard Density Functional Theory (DFT) can struggle to accurately predict the excitation energies and torsional barriers of conjugated molecules. nih.gov Future studies should employ more advanced, multi-reference methods like Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (MRMP2) to obtain quantitatively accurate predictions of its electronic and photophysical properties. nih.govdntb.gov.ua

Crystal Structure Prediction: To understand the solid-state properties of this molecule, computational crystal structure prediction algorithms can be used to identify the most stable packing arrangements. mdpi.com This information is vital for predicting properties like density, stability, and intermolecular interactions in the solid state.

Reactive Force Fields (ReaxFF): To simulate the behavior of this molecule under extreme conditions or during its assembly into larger materials, the development and application of a specific reactive force field could provide insights into thermal decomposition pathways, polymerization, or interactions within a hybrid material matrix. mdpi.com

Theoretical MethodPredicted PropertyRelevanceKey References
Multi-Reference (CASSCF/MRMP2)Excited-state energies, torsional energy barriers.Accurate design of molecules for optical/electronic applications. nih.gov, dntb.gov.ua
Crystal Structure PredictionStable polymorphs, packing energies, cell parameters.Guiding solid-state synthesis and understanding material properties. mdpi.com
Reactive Force Fields (ReaxFF)Reaction mechanisms, decomposition pathways.Predicting material stability and reactivity under operational conditions. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dimethyl-5-phenylethynyl-benzene?

  • Methodological Answer : The compound can be synthesized via Sonogashira cross-coupling between 5-bromo-1,3-dimethylbenzene and phenylacetylene. Key steps include:

  • Use of Pd(PPh₃)₄ and CuI as catalysts in a THF solvent system under inert atmosphere.
  • Addition of a base (e.g., triethylamine) to neutralize HBr byproducts.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield optimization through temperature control (60–80°C) and reaction monitoring by TLC .

Q. How can researchers characterize this compound?

  • Methodological Answer : Employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments. Compare experimental shifts with computational predictions (e.g., DFT).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular ion peaks ([M]⁺) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify alkyne (C≡C) stretches (~2100–2260 cm⁻¹) and methyl group vibrations .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals and assign protons/carbons unambiguously.
  • Density Functional Theory (DFT) : Compare experimental NMR shifts with B3LYP/6-311G(d,p)-calculated values to validate assignments .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, resolving ambiguities in substituent orientation .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer :

  • DFT with Hybrid Functionals : Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces.
  • Time-Dependent DFT (TD-DFT) : Predict UV-Vis absorption spectra and excited-state behavior for photochemical applications.
  • Benchmarking : Validate computational models against experimental data (e.g., SCXRD bond lengths, UV-Vis spectra) .

Q. How can crystallographic analysis improve understanding of this compound’s supramolecular interactions?

  • Methodological Answer :

  • SCXRD with SHELXL Refinement : Resolve π-π stacking distances between aromatic rings and C–H···π interactions.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., methyl group interactions) using software like CrystalExplorer.
  • Thermal Ellipsoid Modeling : Assess dynamic disorder in methyl or phenylethynyl groups .

Q. What strategies are effective for evaluating biological activity in derivatives of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorometric or colorimetric substrates.
  • HPLC Purity Checks : Ensure ≥95% purity before biological testing to minimize false positives/negatives.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogens, electron-withdrawing groups) and correlate changes with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.